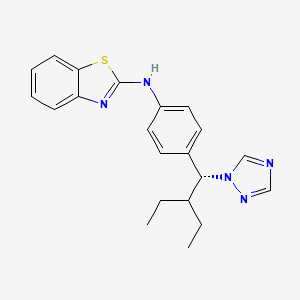

(R)-Talarozole

Description

Overview of Retinoic Acid Metabolism and Homeostasis in Biological Systems

Retinoic acid (RA) signaling is a fundamental biological process crucial for maintaining cellular and tissue homeostasis. The precise regulation of retinoic acid levels is vital for proper physiological function.

Role of All-trans Retinoic Acid in Cellular Processes

All-trans retinoic acid (ATRA), an active metabolite of vitamin A, plays a critical role in a wide array of biological processes, including embryogenesis, cell differentiation, proliferation, and apoptosis. fishersci.camims.comfishersci.finih.govnih.govguidetomalariapharmacology.orguni.lu ATRA functions by binding to specific nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). fishersci.canih.govguidetomalariapharmacology.orguni.lu These receptors form heterodimers that, upon ATRA binding, regulate gene transcription, thereby influencing numerous cellular processes. fishersci.cauni.lu

Beyond its role in general cellular functions, ATRA is essential for embryonic patterning, such as the determination of the anterior/posterior axis and hindbrain patterning. mims.comscitoys.com It also contributes to male fertility, bone growth regulation, and immune function. mims.comguidetomalariapharmacology.org ATRA can exert its effects both cell autonomously (autocrine) and non-cell autonomously (paracrine) by diffusing across cell membranes to establish concentration gradients within and across tissues. scitoys.com Maintaining precise ATRA levels is crucial, as both reduced and excessive concentrations can lead to detrimental effects, particularly during embryonic development. fishersci.cascitoys.com

Enzymatic Regulation of Retinoic Acid Levels: Focus on Cytochrome P450 Enzymes (CYP26)

The intracellular concentration of ATRA is tightly controlled by a delicate balance between its synthesis and degradation. While retinaldehyde dehydrogenases (RALDHs) are key enzymes in ATRA synthesis, the primary responsibility for its catabolism lies with the Cytochrome P450 family 26 (CYP26) enzymes. fishersci.cascitoys.com This family comprises three main isoforms in humans: CYP26A1, CYP26B1, and CYP26C1. scitoys.com

These CYP26 enzymes efficiently metabolize ATRA into less biologically active forms, such as 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA. fishersci.ca Their function is critical for regulating the availability of RA for receptor binding and signaling, establishing necessary RA gradients, and protecting specific tissues from inappropriate RA-mediated transcription. scitoys.com The expression patterns of CYP26 enzymes are often complementary to those of RA-synthesizing enzymes, contributing to the formation of precise RA gradients vital for embryonic patterning. scitoys.com Furthermore, CYP26 enzymes are inducible by ATRA itself, a process known as auto-induction, which serves as a feedback mechanism to control RA levels. scitoys.com

Conceptual Framework of Retinoic Acid Metabolism Blocking Agents (RAMBAs)

The critical role of ATRA in diverse biological processes has led to significant interest in modulating its endogenous levels for therapeutic and research purposes.

Historical Context of RAMBA Development

Retinoic Acid Metabolism Blocking Agents (RAMBAs) were developed with the primary objective of increasing endogenous RA concentrations by inhibiting the function of CYP26 enzymes. scitoys.com This approach was conceived to offer a more specific and potentially less toxic alternative to the direct administration of RA, which can lead to undesirable side effects such as teratogenicity and the development of treatment resistance due to the auto-induction of RA metabolism. guidetomalariapharmacology.orgscitoys.com Early compounds identified as inhibitors of RA metabolism included ketoconazole (B1673606) and liarozole (B1683768), marking the initial efforts in RAMBA development. scitoys.com

Comparison of (R)-Talarozole with First and Second-Generation RAMBAs

This compound, also known as R115866, is recognized as a potent and selective inhibitor of cytochrome P450 26-mediated breakdown of endogenous all-trans retinoic acid. scitoys.com It primarily inhibits CYP26 isoenzymes, specifically CYP26A1 and potentially CYP26B1.

Compared to earlier RAMBAs like liarozole, this compound demonstrates significantly enhanced potency and selectivity. For instance, this compound exhibits an IC50 of approximately 4-5 nM against RA metabolism by human CYP26, whereas liarozole's IC50 is considerably higher at 2100 nM (or 3 µM). scitoys.com This indicates that this compound is approximately 750-fold more potent than liarozole in inhibiting CYP26. Furthermore, this compound shows remarkable selectivity, with over 300-fold higher IC50 values for other steroid-metabolizing enzymes such as CYP17A1, CYP19A1 (aromatase), CYP2C11, CYP3A, and CYP2A1, compared to its inhibition of CYP26A1. This high specificity minimizes off-target effects on other crucial cytochrome P450 enzymes.

The following table summarizes key comparative data:

| Compound | Target | IC50 (nM) for CYP26 Inhibition | Selectivity over other CYPs (e.g., CYP17A1, CYP19A1) |

| This compound | CYP26A1, CYP26B1 | 4-5 scitoys.com | >300-fold |

| Liarozole | CYP26A1 | 2100 (or 3000) scitoys.com | Lower compared to this compound |

| Ketoconazole | CYP26, various other P450s scitoys.com | 550 scitoys.com | Less selective than this compound |

Significance of this compound in Investigating Retinoid Biology

This compound holds significant importance as a research tool in the field of retinoid biology. Its potent and selective inhibition of CYP26 enzymes makes it invaluable for precisely modulating endogenous RA levels in various experimental settings. scitoys.com

Researchers utilize this compound to explore the biological functions of CYP26 in both in vivo and in vitro animal models. scitoys.com Its high specificity for CYP26A1 is particularly advantageous, as it allows for studies that increase local RA concentrations without inducing the widespread skin inflammation often observed with direct topical retinoid applications. By inhibiting RA metabolism, this compound leads to an increase in endogenous RA levels in various tissues, including plasma, skin, fat, kidney, and testis, thereby reproducing known retinoidal effects. scitoys.com This ability to selectively elevate RA levels in target tissues helps to circumvent the undesirable systemic side effects associated with direct RA administration. Furthermore, this compound has been employed in research to modulate cell growth and differentiation by increasing intracellular RA levels, and has shown to reduce cellular viability in neuroblastoma cells by elevating intratumoral RA concentrations.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-[(1R)-2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFYYXUGUBUECJ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236074 | |

| Record name | (R)-Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870093-23-5 | |

| Record name | N-[4-[(1R)-2-Ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870093-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Talarozole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870093235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAROZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BCQ2C7O9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of R Talarozole Action

Selective Inhibition of Cytochrome P450 26 (CYP26) Isoenzymes

The core mechanism of (R)-Talarozole involves its highly selective inhibition of the CYP26 family of enzymes. These enzymes, particularly CYP26A1 and CYP26B1, are the primary hydroxylases responsible for initiating the metabolic inactivation of atRA, converting it into less active metabolites such as 4-hydroxy-RA and 18-hydroxy-RA wikipedia.orgsmolecule.comnih.gov.

Potency and Selectivity Profile of this compound for CYP26A1, CYP26B1, and CYP26C1

The compound demonstrates high specificity for CYP26 enzymes, showing over 300-fold higher IC50 values for other steroid-metabolizing enzymes, including CYP17A1, CYP19A1 (aromatase), CYP2C11, CYP3A, and CYP2A1, compared to its inhibition of CYP26A1 wikipedia.orgmdpi.com. This high selectivity minimizes off-target effects on other critical metabolic pathways.

However, the inhibitory potency of this compound varies among the CYP26 isoforms. While highly potent against CYP26A1 and CYP26B1, its IC50 for CYP26C1 is significantly higher, reported at 3.8 µM researchgate.net. This suggests distinct structural and ligand-binding characteristics among the CYP26 family members researchgate.net.

Table 1: Potency (IC50) of this compound for CYP26 Isoenzymes

| CYP26 Isoenzyme | IC50 (nM) | Reference |

| CYP26A1 | 5.4 | medchemexpress.com |

| CYP26B1 | 0.46 | medchemexpress.com |

| CYP26C1 | 3800 | researchgate.net |

Impact on Endogenous All-trans Retinoic Acid (atRA) Levels

By inhibiting the catabolism mediated by CYP26 enzymes, this compound effectively increases the endogenous concentrations of atRA in various tissues and cellular compartments smolecule.comnih.govmdpi.commedchemexpress.comresearchgate.net. Animal studies have shown that a single administration of this compound leads to a significant elevation of atRA levels in plasma, skin, fat, kidney, and spleen, with these levels gradually returning to baseline within 18 hours mdpi.com. In cellular models, co-treatment with atRA and this compound has been observed to significantly reduce the formation of 4-hydroxy-RA and 4-oxo-RA, confirming its direct impact on atRA metabolism medchemexpress.com. This increase in atRA concentration is central to this compound's ability to potentiate endogenous retinoid signaling in a cell-type specific manner nih.gov.

Modulation of Retinoic Acid Receptor (RAR) Signaling

The elevated levels of atRA resulting from this compound's inhibitory action enhance the binding of atRA to its cognate nuclear receptors, the Retinoic Acid Receptors (RARs) smolecule.comnih.govphysiology.orgfrontiersin.org. ATRA binds to RARs with high affinity, and these RARs, in turn, form heterodimers with Retinoid X Receptors (RXRs). This RAR/RXR heterodimer complex then binds to specific retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription physiology.orgfrontiersin.org. The cellular retinoic acid-binding protein 2 (CRABP2) is known to chaperone atRA and present it to RARs, facilitating downstream signaling physiology.org.

Transcriptional Regulation of Retinoid-Responsive Genes

The enhanced RAR signaling induced by increased atRA levels leads to significant changes in the transcriptional profiles of various retinoid-responsive genes.

Gene Expression Changes: CRABP2, KRT4, KRT2, CYP26A1, CYP26B1

Studies investigating the effects of topical this compound on normal human epidermis and cultured human epidermal keratinocytes have demonstrated dose-dependent alterations in the mRNA expression of several key genes apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.net.

Increased Expression: this compound treatment consistently increased the mRNA expression of Cellular Retinoic Acid Binding Protein 2 (CRABP2) and Keratin (B1170402) 4 (KRT4) apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.netiiarjournals.org. CRABP2 is an important marker for atRA-mediated differentiation iiarjournals.org.

Decreased Expression: Conversely, the mRNA expression of Keratin 2 (KRT2) was observed to decrease apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.net.

CYP26A1 and CYP26B1: Despite being an inhibitor of CYP26 enzymes, this compound treatment also led to a dose-dependent increase in the mRNA expression of CYP26A1 and CYP26B1 apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.netiiarjournals.org. This phenomenon is consistent with a feedback loop where elevated intracellular atRA levels induce the expression of the enzymes responsible for its own metabolism, attempting to restore homeostasis nih.govmedchemexpress.comiiarjournals.org. However, immunofluorescence analysis did not always show a corresponding upregulation of CYP26A1 and CYP26B1 protein expression medchemexpress.comnih.govdiva-portal.orgresearchgate.net.

No significant changes in the mRNA expression of other retinol-metabolizing enzymes were reported apexbt.comnih.govdiva-portal.org.

Table 2: Summary of Gene Expression Changes after this compound Treatment (mRNA Levels)

| Gene | Observed Change in mRNA Expression | Reference |

| CRABP2 | Increased (dose-dependent) | apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.netiiarjournals.org |

| KRT4 | Increased (dose-dependent) | apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.net |

| KRT2 | Decreased | apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.net |

| CYP26A1 | Increased (dose-dependent) | apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.netiiarjournals.org |

| CYP26B1 | Increased (dose-dependent) | apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.netiiarjournals.org |

| IL-1alpha | Decreased | apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.net |

Effects on Pro-inflammatory Cytokine Gene Expression (e.g., IL-1alpha)

Beyond its direct effects on retinoid metabolism, this compound has also been shown to influence the expression of pro-inflammatory cytokines. Specifically, treatment with this compound resulted in a decrease in the mRNA expression of Interleukin-1 alpha (IL-1alpha) apexbt.commedchemexpress.comnih.govdiva-portal.orgresearchgate.net. This finding suggests that this compound's ability to modulate atRA levels and subsequent RAR signaling may contribute to an anti-inflammatory effect.

Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

Beyond its direct effects on retinoic acid metabolism, this compound has been shown to modulate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, particularly in the context of its anti-inflammatory actions. Studies investigating its potential in osteoarthritis (OA) have revealed a PPARγ-dependent mechanism for its therapeutic effects nih.govwikipedia.orgnih.gov.

In models of articular cartilage injury, this compound was found to suppress "mechanoflammation," a process involving inflammation induced by mechanical stress nih.govwikipedia.orgnih.gov. This suppression was mediated by a PPARγ-dependent mechanism. Experimental evidence from mouse knee joint destabilization models demonstrated that this compound effectively suppressed mechano-inflammatory genes and reduced cartilage degradation and osteophyte formation nih.govwikipedia.orgnih.gov. Crucially, the anti-inflammatory effects of this compound on inflammatory markers such as interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), ADAM metallopeptidase with thrombospondin type 1 motif 4 (ADAMTS4), and tissue inhibitor of metalloproteinases 1 (TIMP1) were reversed by the co-administration of a PPARγ inhibitor (GW9662), underscoring the critical role of PPARγ in its anti-inflammatory mechanism wikipedia.org.

Table 2: PPARγ-Mediated Anti-Inflammatory Effects of this compound in Articular Cartilage

| Inflammatory Marker | Effect of this compound | Reversal by PPARγ Inhibitor (GW9662) |

| IL-6 | Suppression | Yes |

| COX-2 | Suppression | Yes |

| ADAMTS4 | Suppression | Yes |

| TIMP1 | Suppression | Yes |

Interactions with Other Signaling Pathways

Investigation of Hepatocyte Growth Factor (HGF) Signaling Modulation

The influence of this compound on other signaling pathways extends to growth factor cascades, such as the Hepatocyte Growth Factor (HGF) signaling pathway. Research in human neuroblastoma cell lines (Kelly and SH-SY5Y) has explored how inhibitors of retinoic acid metabolism can impact HGF signaling guidetopharmacology.orguni.lufishersci.ptbio-techne.com.

While this compound's direct effect on HGF release is not explicitly defined as a direct inhibition, its role as a CYP26 inhibitor, leading to increased atRA levels, significantly contributes to reduced cell viability in neuroblastoma cells when co-administered with retinoic acid guidetopharmacology.orguni.lufishersci.ptbio-techne.com. This suggests that by enhancing atRA-mediated effects, this compound indirectly modulates signaling pathways critical for cell survival and proliferation. For instance, co-treatment with ketoconazole (B1673606) (an inhibitor of both CYP26 and CYP3A enzymes) and retinoic acid was shown to impair cell survival and reduce HGF release in neuroblastoma cells guidetopharmacology.orguni.lufishersci.ptbio-techne.com. These findings collectively suggest that modulating retinoic acid metabolism, as achieved by this compound, can influence growth factor pathways like HGF signaling, thereby preventing the emergence of retinoic acid-resistant tumor cells guidetopharmacology.orguni.lufishersci.pt.

Impact on Mitochondrial Biogenesis and Fatty Acid β-Oxidation Pathways

This compound's impact on cellular metabolism extends to mitochondrial biogenesis and fatty acid β-oxidation pathways, primarily through its effect on all-trans retinoic acid (atRA). AtRA is a known regulator of mitochondrial function and lipid metabolism uni.lunih.gov.

Studies have demonstrated that the inhibition of atRA metabolism by this compound, a specific CYP26 inhibitor, leads to an increase in mitochondrial biogenesis markers in HepG2 cells and in vivo in mice uni.lunih.govnih.gov. This indicates that by preserving atRA levels, this compound indirectly promotes the formation of new mitochondria. Furthermore, atRA treatment has been shown to increase the mRNA and protein expression of various components involved in mitochondrial β-oxidation, the tricarboxylic acid (TCA) cycle, and the respiratory chain uni.lunih.gov. The enhancement of both mitochondrial biogenesis and fatty acid β-oxidation by atRA is dependent on peroxisome proliferator-activated receptor delta (PPARδ) uni.lunih.gov. Consequently, by increasing atRA concentrations, this compound indirectly contributes to enhanced fatty acid β-oxidation, a critical process for energy production where fatty acids are broken down into acetyl-CoA for entry into the TCA cycle uni.lunih.govwikipedia.orgfishersci.fitranscriptionfactor.orgnih.govfishersci.co.uk.

Table 3: Impact of this compound (via atRA) on Mitochondrial and Lipid Metabolism Markers

| Pathway/Process | Marker/Component Affected (via atRA) | Observed Effect (with Talarozole) |

| Mitochondrial Biogenesis | PGC-1α mRNA | Increased uni.lunih.gov |

| NRF-1 mRNA | Increased uni.lunih.gov | |

| Mitochondrial DNA quantification | Increased uni.lunih.gov | |

| Fatty Acid β-Oxidation | mRNA & protein expression of components | Increased uni.lunih.gov |

| TCA Cycle | mRNA & protein expression of components | Increased uni.lunih.gov |

| ATP Production | ATP | Increased uni.lunih.gov |

Preclinical Investigative Studies of R Talarozole

In Vitro Research Models and Methodologies

Organoid Models (e.g., Leigh Midbrain Organoids)

Organoid models, particularly human midbrain organoids, have emerged as valuable preclinical tools for studying complex neurological disorders and for drug discovery. nih.govwikipedia.orgymilab.comctdbase.orgwhiterose.ac.uktandfonline.com In the context of mitochondrial diseases, such as Leigh syndrome, (R)-Talarozole has shown promising effects. Studies utilizing Leigh midbrain organoids (MOs) have demonstrated that this compound, alongside Sertaconazole, improved neuromorphogenesis, a crucial aspect of brain development. nih.govlipidmaps.org

Specifically, treatment with 1 µM this compound in Leigh MOs resulted in several positive outcomes:

Rescued aberrant growth rate : The organoids exhibited a normalized growth profile. lipidmaps.org

Reduced lactate (B86563) release : A decrease in lactate levels was observed, indicating an improvement in metabolic function, which is often impaired in mitochondrial diseases. nih.govlipidmaps.org

Promoted development of TH-positive neurons : this compound significantly promoted the differentiation and development of tyrosine hydroxylase (TH)-positive neurons, which are crucial for dopaminergic function. lipidmaps.org

Normalized disrupted neurite organization : The compound helped to restore the proper organization of dendrites (MAP2-positive) and axons (SMI312-positive), addressing the impaired neuronal morphology characteristic of Leigh syndrome. lipidmaps.org

These findings highlight the potential of this compound to ameliorate neurodevelopmental defects associated with mitochondrial dysfunction in a human-relevant in vitro system.

In Vivo Animal Model Investigations

Animal models have been instrumental in characterizing the systemic and tissue-specific effects of this compound.

The destabilization of the medial meniscus (DMM) model in mice is a widely accepted surgical model for studying post-traumatic osteoarthritis (OA), mimicking clinical meniscal injury. nih.govuni.luebricmall.comnih.gov Investigations using this model have explored this compound's potential as a disease-modifying OA therapy. fishersci.co.ukfluoroprobe.comvrachi.name

Research findings indicate that this compound significantly impacts the progression of OA in DMM murine models:

Reduced inflammation : Within 6 hours following DMM surgery, this compound significantly reduced inflammation in the mice's cartilage. fishersci.co.ukfluoroprobe.comvrachi.name

Reduced osteophyte development and cartilage degeneration : After 26 days post-DMM, treatment with this compound led to a significant reduction in osteophyte formation and cartilage degradation. fluoroprobe.comvrachi.name

These effects are attributed to this compound's capacity to increase retinoic acid levels, which in turn helps to mitigate mechano-inflammatory gene regulation in articular cartilage. fishersci.co.ukfluoroprobe.comvrachi.name

| Study Outcome | Time Point | Effect of this compound (TLZ) in DMM Mice |

| Cartilage Inflammation | 6 hours | Significantly reduced fishersci.co.ukfluoroprobe.comvrachi.name |

| Osteophyte Development | 26 days | Significantly reduced fluoroprobe.comvrachi.name |

| Cartilage Degeneration | 26 days | Significantly reduced fluoroprobe.comvrachi.name |

This compound has been shown to exert classic retinoidal activities in various rodent models, consistent with its role as a retinoic acid metabolism-blocking agent. nih.govnih.govfishersci.no These effects are mediated by increased endogenous RA concentrations due to CYP26A1 inhibition. nih.gov

Key findings from these models include:

Inhibition of vaginal keratinization : In estrogen-stimulated rats, this compound successfully inhibited vaginal keratinization. nih.govnih.govfishersci.no This effect was reversible by co-administration of the retinoic acid receptor (RAR) antagonist, AGN193109. nih.gov

Induction of epidermal hyperplasia : In mouse ear skin, this compound induced epidermal hyperplasia. nih.govnih.govfishersci.no

Transformation to orthokeratosis : The compound transformed mouse tail epidermis from a parakeratotic to an orthokeratotic skin type. nih.govnih.govfishersci.no

These observations confirm that this compound effectively enhances endogenous RA signaling, leading to retinoid-like biological responses.

The APCMin/+ mouse model is a well-established system for studying familial adenomatous polyposis (FAP) and intestinal tumorigenesis, which often involves chronic intestinal inflammation and altered RA metabolism. In these mice, there is a reduction in intestinal RA, contributing to increased inflammation and tumor burden.

Pharmacological intervention with this compound, by inhibiting the RA-catabolizing enzyme CYP26A1, has demonstrated therapeutic potential:

Attenuated inflammation : this compound treatment led to a reduction in intestinal inflammation.

In a study, 8-week-old APCMin/+ mice fed chow containing 8 ppm this compound for 6 weeks exhibited an improved disease outcome, including a reduction in intestinal tumors. wikipedia.org This suggests that restoring normal intestinal RA concentrations through CYP26A1 inhibition can ameliorate tumorigenesis in this model.

| Mouse Model | Treatment | Duration | Effect on Intestinal Tumors |

| APCMin/+ | This compound (8 ppm) | 6 weeks | Diminished tumor burden wikipedia.org |

Pharmacodynamic studies in animal models have provided insights into the distribution and effects of this compound on endogenous RA levels across various tissues.

Upon oral administration of 2.5 mg/kg this compound to rats, marked and transient increases in endogenous RA levels were observed in:

Plasma nih.govfishersci.no

Skin nih.govfishersci.no

Fat fishersci.no

Kidney nih.govfishersci.no

Testis nih.govfishersci.no

These elevated RA levels typically returned to baseline within 18 hours. nih.gov

Further investigations in mice with a single 2.5 mg/kg dose of this compound showed specific increases in all-trans retinoic acid (atRA) concentrations:

Serum : Up to 5.7-fold increase.

Liver : Up to 2.7-fold increase.

Testis : Up to 2.5-fold increase.

These increases led to the induction of Cyp26a1 in the liver and testis, and Rarβ and Pgc1β in the liver, indicating a biological response to the elevated RA. However, after multiple doses, while serum atRA concentrations significantly increased, no sustained increase was observed in the liver or testis. This phenomenon correlated with an increase in CYP26A1 expression in the liver, suggesting that CYP26B1 in extrahepatic sites plays a crucial role in regulating systemic atRA exposure.

In the context of topical application, studies on skin distribution revealed that approximately 80% of topically applied this compound was localized in the epidermis, with the remaining 20% found in the dermis. The epidermal concentrations achieved were deemed sufficient to induce local retinoid-like effects.

| Tissue | RA Level Increase (Single 2.5 mg/kg dose in Mice) | Gene Induction (Single 2.5 mg/kg dose in Mice) |

| Serum | Up to 5.7-fold | N/A |

| Liver | Up to 2.7-fold | Cyp26a1, Rarβ, Pgc1β |

| Testis | Up to 2.5-fold | Cyp26a1 |

| Skin | Increased nih.govfishersci.no | N/A |

| Fat | Increased fishersci.no | N/A |

| Kidney | Increased nih.govfishersci.no | N/A |

Research on Disease Mechanisms and Therapeutic Concepts Involving R Talarozole

Dermatological Condition Research (Mechanistic Insights)

Comparative Studies with Direct Retinoid Therapies for Gene Expression Profiles

Studies have demonstrated that (R)-Talarozole influences the expression of retinoid-regulated genes, exhibiting a biomarker pattern consistent with increased retinoic acid stimulation researchgate.netnih.gov. In normal human epidermis, topical application of this compound dose-dependently increased the mRNA expression of several key genes, including cellular retinoic acid binding protein 2 (CRABP2), keratin (B1170402) (KRT) 4, CYP26A1, and CYP26B1 iiarjournals.orgresearchgate.netnih.gov. Concurrently, it decreased the expression of KRT2 and interleukin-1 alpha (IL-1α) researchgate.netnih.gov.

In neuroblastoma cell lines (Kelly and SH-SY5Y), co-treatment with all-trans retinoic acid (RA) and this compound further enhanced the induction of CYP26A1 and CYP26B1 mRNA levels. For instance, in Kelly cells, RA alone increased CYP26A1 by 13.2-fold, which was further enhanced to 19.8-fold with co-application of this compound (10 µM). Similarly, CYP26B1 expression was induced 64.3-fold by RA and further increased to 84.7-fold with this compound co-treatment in Kelly cells nih.govnih.gov. This suggests that this compound effectively boosts intracellular RA levels, leading to more pronounced changes in gene expression.

A notable advantage highlighted in these studies is the low irritancy observed with topical this compound compared to conventional topical retinoids, despite its ability to elicit retinoid-like effects on gene expression iiarjournals.orgresearchgate.netnih.gov. This suggests a potentially improved tolerability profile for this compound in clinical applications where direct retinoids might cause adverse skin reactions.

Table 1: mRNA Expression Fold Changes in Human Epidermis and Neuroblastoma Cells with this compound

| Gene/Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| CRABP2 (Epidermis) | This compound | Increased dose-dependently | iiarjournals.orgresearchgate.netnih.gov |

| KRT4 (Epidermis) | This compound | Increased dose-dependently | iiarjournals.orgresearchgate.netnih.gov |

| CYP26A1 (Epidermis) | This compound | Increased dose-dependently | iiarjournals.orgresearchgate.netnih.gov |

| CYP26B1 (Epidermis) | This compound | Increased dose-dependently | iiarjournals.orgresearchgate.netnih.gov |

| KRT2 (Epidermis) | This compound | Decreased | researchgate.netnih.gov |

| IL-1α (Epidermis) | This compound | Decreased | researchgate.netnih.gov |

| CYP26A1 (Kelly Cells) | RA (5 µM) | 13.2-fold | nih.govnih.gov |

| CYP26A1 (Kelly Cells) | RA (5 µM) + this compound (10 µM) | 19.8-fold | nih.govnih.gov |

| CYP26B1 (Kelly Cells) | RA (5 µM) | 64.3-fold | nih.govnih.gov |

| CYP26B1 (Kelly Cells) | RA (5 µM) + this compound (10 µM) | 84.7-fold | nih.govnih.gov |

| CYP26A1 (SH-SY5Y Cells) | RA (5 µM) | 7.8-fold | nih.gov |

| CYP26A1 (SH-SY5Y Cells) | RA (5 µM) + this compound (10 µM) | 11.8-fold | nih.gov |

| CRABP2 (SH-SY5Y Cells) | RA (5 µM) | 37.3-fold | nih.gov |

| CRABP2 (SH-SY5Y Cells) | RA (5 µM) + this compound (10 µM) | 46.2-fold | nih.gov |

Cancer Biology Research

The unique mechanism of this compound as a RAMBA has positioned it as a subject of interest in cancer biology research, particularly in modulating retinoid signaling pathways that are often dysregulated in various malignancies.

Impact on Tumor Cell Viability and Proliferation in Preclinical Oncology Models

Retinoic Acid Metabolism Blocking Agents (RAMBAs), including this compound, have demonstrated potent anticancer and growth inhibitory effects in preclinical models, including human breast and prostate cancer cell lines and xenograft models researchgate.netnih.gov. These agents are hypothesized to increase endogenous ATRA levels within tumor cells, thereby redirecting them towards normal growth patterns, including programmed cell death (apoptosis) nih.gov.

In human neuroblastoma cell lines, such as Kelly (MYCN-amplified) and SH-SY5Y (MYCN non-amplified), co-treatment with all-trans retinoic acid (RA) and the selective CYP26 inhibitor this compound significantly decreased cell viability and attenuated proliferation nih.govnih.govnih.gov. For instance, in Kelly cells, simultaneous stimulation with this compound (10 µM) and RA (5 µM) reduced the cell number to 65.6% compared to control cells after 10 days of exposure nih.govnih.gov. This effect is attributed to enhanced intracellular RA levels, which promote differentiation and reduce tumor cell growth nih.govnih.gov.

Strategies to Overcome Retinoid Resistance in Cancer Cells

A major challenge in retinoid-based cancer therapies is the development of resistance, often due to the rapid metabolism of ATRA by cytochrome P450-dependent enzymes, particularly CYP26 aacrjournals.orgnih.gov. This compound, by inhibiting CYP26, offers a strategy to overcome this resistance by increasing the intracellular concentrations of ATRA, thereby enhancing the potency of RA and combating therapy resistance nih.gov.

In neuroblastoma, the chronic induction of CYP26 enzymes by RA itself can contribute to treatment failure and progressive clinical resistance nih.govnih.gov. Studies have shown that co-application of this compound with RA significantly reduced cellular viability in neuroblastoma cell lines, implying that the enhanced intracellular RA levels achieved by this compound can circumvent this resistance mechanism nih.govnih.gov. This highlights this compound's potential to restore or improve the responsiveness of cancer cells to retinoid-induced differentiation and growth inhibition.

Combination Research with Other Anti-Cancer Agents

The therapeutic potential of this compound is also being explored in combination with other anti-cancer agents, particularly with direct retinoids. Research has shown that this compound can potentiate the effects of ATRA. While this compound alone might not show significant effects in some contexts, its combination with low concentrations of ATRA has been observed to enhance ATRA's activity, such as in cultured human epidermal keratinocytes.

In the context of neuroblastoma, this compound has been combined with RA to enhance its anti-proliferative effects nih.govnih.gov. Broader strategies in cancer therapy suggest that retinoid-based approaches will likely benefit from combination regimens to improve efficacy. For example, in neuroblastoma research, ketoconazole (B1673606) (another CYP26 and CYP3A inhibitor) was combined with RA and the c-Met inhibitor tepotinib, leading to a substantial decrease in cell viability nih.govnih.gov. While this specific combination involved ketoconazole, it illustrates the principle that inhibiting RA metabolism, as this compound does, can be part of a multi-agent strategy to enhance anti-cancer outcomes.

Exploration of Efficacy in Specific Cancer Types (e.g., Neuroblastoma, Prostate Cancer, Basal Cell Carcinoma)

Neuroblastoma: this compound has shown direct efficacy in preclinical models of neuroblastoma. Co-treatment with RA and this compound significantly reduced the viability and attenuated the proliferation of human neuroblastoma cell lines (Kelly and SH-SY5Y) nih.govnih.govnih.gov. This suggests that by increasing endogenous RA levels, this compound can enhance the differentiation-promoting and growth-inhibitory effects of retinoids in this aggressive pediatric cancer.

Prostate Cancer: Retinoic Acid Metabolism Blocking Agents (RAMBAs), the class of compounds to which this compound belongs, have demonstrated potent growth inhibitory effects in human prostate cancer cells and xenograft models researchgate.netnih.gov. While specific studies directly detailing this compound's efficacy in prostate cancer are less extensively documented in the provided search results compared to neuroblastoma, the general principle of increasing endogenous ATRA levels via CYP26 inhibition is considered a promising approach for prostate cancer therapy researchgate.net. For instance, liarozole (B1683768), another RAMBA, inhibited RA metabolism in Dunning R3327G prostate tumor homogenates medchemexpress.com.

Basal Cell Carcinoma (BCC): this compound was initially investigated for skin conditions like psoriasis and acne due to its ability to increase local RA concentrations aacrjournals.orgnih.goviiarjournals.org. While direct studies on this compound's efficacy in basal cell carcinoma were not found, other retinoids like tazarotene (B1682939) have been studied for BCC, showing some efficacy by reducing proliferation and increasing apoptosis of basaliomatous cells. Given this compound's mechanism of increasing endogenous RA in the skin and its influence on retinoid-regulated genes in normal human epidermis researchgate.netnih.gov, it may hold potential for BCC, but direct evidence of its efficacy in this specific cancer type is currently not available in the provided information.

Mitochondrial Dysfunction and Related Disease Research

Research has established a link between this compound and mitochondrial function, primarily through its ability to enhance the effects of all-trans retinoic acid (ATRA) on mitochondrial activity. Studies have shown that ATRA treatment can increase the mRNA and protein expression of multiple components involved in mitochondrial β-oxidation, the tricarboxylic acid (TCA) cycle, and the respiratory chain. Furthermore, ATRA has been shown to increase mitochondrial biogenesis, as evidenced by increased levels of peroxisome proliferator activated receptor gamma coactivator 1α and 1β (PGC-1α and PGC-1β) and nuclear respiratory factor 1 (NRF-1) mRNA, as well as mitochondrial DNA quantification in human hepatocytes and HepG2 cells.

Crucially, the inhibition of ATRA metabolism by this compound, a specific CYP26 inhibitor, has been observed to amplify these beneficial effects of ATRA on mitochondrial biogenesis markers in HepG2 cells and in vivo in mice medchemexpress.com. This suggests that by increasing ATRA concentrations, this compound may contribute to enhanced mitochondrial biogenesis and fatty acid β-oxidation. This mechanism positions this compound as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, by indirectly supporting and improving mitochondrial health and energy metabolism.

Table 2: Impact of this compound on Mitochondrial Markers (in combination with ATRA)

| Cell Line/Model | Treatment | Effect on Mitochondrial Markers | Reference |

| HepG2 cells | ATRA + this compound | Increased mitochondrial biogenesis markers (PGC-1β, NRF-1 mRNA) | medchemexpress.com |

| Mice (in vivo) | ATRA + this compound | Increased mitochondrial biogenesis markers (PGC-1β, NRF-1 mRNA) | medchemexpress.com |

Investigation of Effects on Mitochondrial Biogenesis and Cellular Energy Metabolism

Specifically, studies have demonstrated that atRA promotes mitochondrial biogenesis in human hepatocytes and HepG2 cells, as evidenced by increased levels of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α) and nuclear respiratory factor 1 (NRF-1) mRNA, along with mitochondrial DNA quantification. guidetopharmacology.org Furthermore, atRA has been shown to increase β-oxidation and adenosine (B11128) triphosphate (ATP) production in these cell types. guidetopharmacology.org

Crucially, the inhibitory effect of this compound on atRA metabolism, through its action on cytochrome P450 (CYP) 26, has been observed to amplify these beneficial effects. In both HepG2 cells and in vivo mouse models, this compound treatment led to an increase in mitochondrial biogenesis markers. guidetopharmacology.org This suggests that by preventing the breakdown of atRA, this compound can enhance the processes of mitochondrial biogenesis and fatty acid β-oxidation, thereby offering a potential therapeutic avenue for conditions characterized by mitochondrial dysfunction. guidetopharmacology.org

Beyond its direct influence on atRA, this compound, when studied alongside Sertaconazole, has shown additional beneficial effects on neuronal metabolism. These compounds were observed to ameliorate oxidative phosphorylation (OXPHOS), a key process in cellular energy production, which in turn supports neurogenesis. wikipedia.org They also modulated cholesterol, which could contribute to metabolic reprogramming in neural progenitor cells (NPCs), further enhancing neuronal generation. wikipedia.org

Table 1: Observed Effects of this compound on Cellular Metabolic Parameters

| Parameter Affected | Observed Effect | Context/Model | Reference |

| Mitochondrial Biogenesis Markers | Increased | HepG2 cells, mice | guidetopharmacology.org |

| Fatty Acid β-oxidation | Increased | HepG2 cells, mice | guidetopharmacology.org |

| ATP Production | Increased | HepG2 cells, human hepatocytes | guidetopharmacology.org |

| Oxidative Phosphorylation (OXPHOS) | Ameliorated | Neuronal cells (in conjunction with Sertaconazole) | wikipedia.org |

| Cholesterol Modulation | Observed | Neural progenitor cells (in conjunction with Sertaconazole) | wikipedia.org |

Potential in Neuromorphogenesis and Mitochondrial Disease Models

The impact of this compound extends to neuromorphogenesis and its potential application in mitochondrial disease models, particularly Leigh syndrome. Leigh syndrome is a severe manifestation of mitochondrial disease characterized by defects in basal ganglia and midbrain regions, psychomotor regression, lactic acidosis, and often early death. wikipedia.org

Research utilizing deep learning-driven neuromorphogenesis screenings has identified this compound, along with Sertaconazole, as compounds capable of improving neuromorphogenesis in models of Leigh syndrome. wikipedia.orgwikipedia.org These studies involved Leigh induced neurons (iNs) and Leigh midbrain organoids (MO), which serve as critical in vitro and 3D models for the disease. wikipedia.orgwikipedia.org

Key findings from these investigations include:

This compound improved neuromorphogenesis: In both 2D and 3D models of Leigh syndrome, this compound contributed to enhanced neuronal development and organization. wikipedia.orgwikipedia.org

Amelioration of metabolic indicators: Treatment with this compound led to improvements in critical metabolic parameters, including amelioration of growth rate and a reduction in lactate (B86563) release in Leigh midbrain organoids. wikipedia.orgwikipedia.org This suggests a positive impact on neuronal metabolism, making neurons more resilient against metabolic decompensation. wikipedia.org

Modulation of neuronal fate: The effects of this compound are believed to converge on influencing neuronal fate determination in Leigh cells. wikipedia.org

These findings highlight neuromorphogenesis as a promising therapeutic target for mitochondrial diseases like Leigh syndrome. wikipedia.orgwikipedia.org The ability of this compound to rescue brain energy metabolism suggests its broader potential as an interventional strategy for various neurodegenerative disorders. wikipedia.org The promising results have led to a patent application for the use of this compound in mitochondrial diseases. wikipedia.org

Table 2: Effects of this compound in Mitochondrial Disease Models (Leigh Syndrome)

| Parameter Assessed | Observed Effect of this compound | Model System | Reference |

| Neuromorphogenesis | Improved | Leigh induced neurons (iNs), Leigh midbrain organoids (MO) | wikipedia.orgwikipedia.org |

| Growth Rate | Ameliorated | Leigh midbrain organoids (MO) | wikipedia.org |

| Lactate Release | Lowered | Leigh midbrain organoids (MO) | wikipedia.orgwikipedia.org |

| Neuronal Metabolism | Ameliorated | Leigh induced neurons (iNs), Leigh midbrain organoids (MO) | wikipedia.org |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of R Talarozole

Synthetic Methodologies for (R)-Talarozole and its Stereoisomers

The synthesis of Talarozole (B1662504), particularly its active (R)-enantiomer, involves sophisticated chemical strategies to ensure stereochemical purity, which is critical for its biological activity.

Enantioselective Synthesis Approaches

While specific, detailed protocols for the commercial enantioselective synthesis of this compound are not extensively published in public literature, the synthesis of chiral azole-containing compounds is a well-established field in medicinal chemistry. General approaches for creating such chiral centers often rely on organocatalysis. For instance, the enantioselective synthesis of various chiral heterocyclic compounds has been successfully achieved using chiral Brønsted acids, such as BINOL phosphate (B84403) derivatives like (R)-TRIP. mdpi.com These catalysts can facilitate asymmetric reactions, yielding a high enantiomeric excess of the desired stereoisomer. mdpi.com Such methods provide a plausible route for obtaining the enantiopure this compound required for its selective biological action.

Chemical Derivatization and Analog Generation

The Talarozole structure has served as a template for the generation of numerous analogs to explore and refine the therapeutic window and activity profile of RAMBAs. Medicinal chemistry efforts have focused on modifying key parts of the molecule, including the azole ring, the central phenyl ring, and the lipophilic side chains.

One such research effort involved designing a series of RAMBAs based on a 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(phenylamino)phenyl)propyl scaffold. researchgate.net These newly synthesized analogs were evaluated for their biological activities against CYP26A1, leading to the identification of promising inhibitors and further validating pharmacophore models for this class of enzymes. researchgate.net This process of generating and testing derivatives is fundamental to understanding the structure-activity relationships that govern CYP26 inhibition.

Structure-Activity Relationship (SAR) Investigations for CYP26 Inhibition

SAR studies have been crucial in elucidating why this compound is a potent and selective inhibitor, paving the way for the design of improved therapeutic agents.

Identification of Key Structural Features for Potency and Selectivity

The inhibitory power of Talarozole is derived from specific interactions between its structural components and the active site of the CYP26 enzymes. The key features include:

The Azole Moiety : The 1,2,4-triazole (B32235) ring is essential for activity. One of its nitrogen atoms coordinates directly to the heme iron atom in the active site of the cytochrome P450 enzyme, which is the cornerstone of its inhibitory mechanism. leadingedgeonly.com

The Benzothiazole (B30560) Group : This large, planar group contributes to the binding affinity and proper orientation of the inhibitor within the enzyme's active site.

The Chiral Butyl Group : The specific (R)-configuration of the stereocenter bearing the ethyl and butyl groups is critical for optimal fitting into the substrate-binding pocket, enhancing both potency and selectivity.

Talarozole exhibits remarkable potency and selectivity for CYP26A1 and CYP26B1 over other CYP isoforms, including CYP26C1 and those involved in steroidogenesis. wikipedia.orgnih.govresearchgate.net This high degree of selectivity minimizes off-target effects that were a concern with earlier, less selective RAMBAs like Liarozole (B1683768). leadingedgeonly.com

Table 1: Inhibitory Potency (IC₅₀) of Talarozole against various Cytochrome P450 Isoforms

| Compound | CYP26A1 | CYP26B1 | CYP26C1 | Other CYPs (e.g., CYP17, CYP19) |

| This compound | ~4-5 nM | ~0.46 nM | ~3.8 µM nih.govresearchgate.net | >300-fold less potent vs CYP26A1 mdpi.com |

| Liarozole | ~2-3 µM | - | - | - |

| Ketoconazole (B1673606) | ~0.55 µM nih.gov | ~0.59 µM nih.gov | ~124 µM nih.govresearchgate.net | Potent inhibitor of other CYPs nih.gov |

Rational Design Strategies for Novel RAMBAs

The rational design of new RAMBAs has been significantly hampered by the lack of a high-resolution crystal structure for any of the CYP26 enzymes. nih.gov To overcome this challenge, researchers have employed computational chemistry techniques.

Homology Modeling : Scientists have constructed three-dimensional homology models of the CYP26A1 active site using the crystal structures of other related cytochrome P450 enzymes, such as the cyanobacterial CYP120A1, as a template. nih.govmdpi.com

Molecular Docking : this compound and other azole inhibitors have been computationally "docked" into these homology models. nih.gov These simulations help predict the binding orientation of the inhibitors and identify key interactions with amino acid residues in the active site. This information is invaluable for designing new molecules with potentially improved affinity and selectivity. mdpi.com

Fragment-Based Discovery : Another successful strategy has been the use of fragment-based drug discovery, where smaller chemical fragments are used to build novel molecular scaffolds that fit within the enzyme's active site, leading to new series of potent inhibitors. researchgate.net

These computational and fragment-based approaches have helped to refine the pharmacophore model for CYP26A1 inhibitors and guide the synthesis of novel candidates with enhanced therapeutic potential. researchgate.net

Metabolic Profile Research and Metabolite Characterization

The primary pharmacological action of this compound is the inhibition of atRA metabolism, preventing its conversion to hydroxylated metabolites like 4-hydroxy-RA (4-OH-RA) and 18-hydroxy-RA (18-OH-RA). nih.gov However, Talarozole itself is also subject to metabolism in the body.

While detailed human metabolic studies on Talarozole are limited in the public domain, research on similar azole-containing compounds provides insight into its likely metabolic fate. Studies on various azole fungicides suggest that cytochrome P450 enzymes, particularly the CYP3A family, are often involved in their metabolism. jst.go.jpresearchgate.net

Potential metabolic pathways for Talarozole may include:

Oxidation : The aliphatic ethyl-butyl side chain and the sulfur atom in the benzothiazole ring are potential sites for oxidative metabolism.

Triazole Release : A metabolic pathway observed for other azole fungicides involves the oxidation of the methylene (B1212753) spacer connecting the triazole ring to the main chemical structure, which can lead to the release of free 1,2,4-triazole. jst.go.jpresearchgate.net

Further research is required to fully characterize the specific metabolites of this compound and the enzymes responsible for its clearance in humans.

Identification of Metabolites in Preclinical Species

Studies in preclinical species, including mice, rats, and dogs, have shown that this compound is extensively metabolized. google.com Following oral administration of radiolabeled this compound, the majority of metabolites were excreted in the feces, with over 90% recovery of the radioactive dose achieved across these species. google.comgoogleapis.com

Investigations into the disposition of ¹⁴C-labeled talarozole revealed a significant number of metabolites in various biological samples. A total of 17, 26, and 19 radioactive components were detected in the plasma, urine, and feces from mice, rats, and dogs, respectively. google.com

The distribution and prominence of these metabolites varied between species. In mice, unchanged this compound, along with metabolites M3, M4, M9, and M13, were the main radioactive components found in plasma. google.com Rat plasma exhibited the greatest variety of circulating metabolites, including those seen in mice, as well as M11, M12, and M16. google.com In dogs, the metabolic profile in plasma was simpler, with only unchanged this compound and the M4 metabolite being characterized. google.com

Fecal analysis also showed species-specific metabolite profiles. In mice, unchanged this compound and M4 were the predominant components. google.com In rats, unchanged this compound, M4, M14, and M15 were the major metabolites found in feces. google.com

The table below summarizes the key metabolites identified in the plasma and feces of different preclinical species.

| Species | Sample | Prominent Metabolites Identified |

| Mouse | Plasma | Unchanged this compound, M3, M4, M9, M13 google.com |

| Feces | Unchanged this compound, M4 google.com | |

| Rat | Plasma | Unchanged this compound, M3, M4, M9, M11, M12, M13, M16 google.com |

| Feces | Unchanged this compound, M4, M14, M15 google.com | |

| Dog | Plasma | Unchanged this compound, M4 google.com |

Metabolic Routes and Enzymes Involved in this compound Biotransformation

The biotransformation of this compound in the body involves a series of enzymatic modifications to facilitate its excretion. nih.gov This process is generally categorized into Phase I and Phase II reactions. nih.govopenaccessjournals.com Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose polar functional groups on a molecule. nih.govmdpi.com Phase II reactions involve conjugating the modified compound with endogenous molecules like glucuronic acid or sulfate (B86663) to significantly increase its water solubility and facilitate elimination. nih.govmdpi.com

For this compound, the primary metabolic pathways identified are oxidation (Phase I) at multiple sites, followed by glucuronidation (Phase II). google.com This is evidenced by the characterization of its various metabolites. For instance, metabolites M14a and M14b have been proposed to be dihydroxylated forms of talarozole, resulting from oxidation. google.com Subsequently, these hydroxylated intermediates can undergo Phase II conjugation. Metabolites M18 and M19 were identified as the glucuronides of dihydroxylated talarozole, demonstrating the sequence of oxidation followed by glucuronidation. google.com

The key enzymes responsible for these transformations belong to the cytochrome P450 (CYP) superfamily for Phase I and transferase families for Phase II. openaccessjournals.commdpi.com this compound is known to be a potent and selective inhibitor of CYP26, a specific cytochrome P450 enzyme responsible for metabolizing retinoic acid. ebi.ac.ukresearchgate.netncats.io This interaction strongly suggests that CYP enzymes are the primary catalysts for the Phase I oxidative metabolism of this compound itself. Phase II glucuronidation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs). openaccessjournals.commdpi.com

The metabolic transformations of this compound are summarized in the table below.

| Metabolic Phase | Reaction Type | Resulting Metabolites | Involved Enzymes (Family) |

| Phase I | Oxidation (Dihydroxylation) | Dihydroxylated Talarozole (e.g., M14a, M14b) google.com | Cytochrome P450 (CYP) openaccessjournals.commdpi.com |

| Phase II | Glucuronidation | Glucuronides of dihydroxylated talarozole (e.g., M18, M19) google.com | UDP-glucuronosyltransferases (UGTs) openaccessjournals.commdpi.com |

Advanced Research Methodologies Applied to R Talarozole Studies

Transcriptomic and Proteomic Analysis Techniques

Transcriptomic and proteomic studies have been essential in mapping the downstream effects of (R)-Talarozole-induced increases in endogenous all-trans retinoic acid (atRA).

Quantitative RT-PCR has been a primary tool for measuring changes in the mRNA expression of specific retinoid-regulated genes following treatment with this compound. In a clinical trial involving topical application on the skin of healthy volunteers, epidermal shave biopsies were analyzed to quantify gene expression. The study investigated a panel of genes including cellular retinoic acid binding protein 2 (CRABP2), various cytokeratins (KRT2, KRT4), and several cytochrome P450 enzymes (CYP26A1, CYP26B1, CYP26C1, CYP2S1).

The results demonstrated that this compound treatment dose-dependently increased the mRNA expression of CRABP2, KRT4, CYP26A1, and CYP26B1. Conversely, it led to a decrease in the expression of KRT2 and the proinflammatory cytokine interleukin-1alpha (IL-1alpha). No significant changes were observed in the mRNA levels of enzymes involved in retinol (B82714) metabolism. These findings confirm that this compound influences the biomarker pattern in a manner consistent with increased retinoic acid stimulation.

Table 1: Effect of Topical this compound on Gene Expression in Human Epidermis (RT-qPCR Data)

| Gene Analyzed | Observed Effect on mRNA Expression | Reference |

|---|---|---|

| CRABP2 | Increased (Dose-dependent) | |

| KRT4 | Increased (Dose-dependent) | |

| CYP26A1 | Increased (Dose-dependent) | |

| CYP26B1 | Increased (Dose-dependent) | |

| KRT2 | Decreased | |

| IL-1alpha | Decreased | |

| Retinal dehydrogenase-2 | No Change | |

| Retinol acyltransferase | No Change |

RNA-Sequencing (RNA-Seq) offers a comprehensive, unbiased view of the entire transcriptome, making it a powerful tool for understanding the global effects of therapeutic agents. In the context of osteoarthritis research, RNA-Seq has been used to identify gene expression changes in cartilage. Studies have revealed that cartilage injury is associated with a decrease in atRA-dependent genes and an increase in inflammatory genes. The application of this compound was shown to reverse these injury-induced transcriptomic changes, suppressing the expression of mechano-inflammatory genes in articular cartilage. This highlights the utility of RNA-Seq in identifying pathological pathways that can be targeted by this compound and in confirming its mechanism of action on a global transcriptomic scale.

Oligonucleotide microarray analysis provides a high-throughput method for assessing the expression of thousands of genes simultaneously. While direct microarray studies on this compound are not extensively detailed in available literature, this technique has been employed to investigate the effects of retinoic acid, the signaling molecule modulated by this compound. For instance, cDNA macroarrays were used to study gene expression profiles in a rat model of mammary adenocarcinoma following treatment with 13-cis retinoic acid. The analysis revealed altered expression of over 200 genes in both spleen and tumor tissue, indicating a highly complex in vivo response. Such methodologies are crucial for understanding the broad spectrum of biological processes influenced by the retinoic acid pathway, which is the therapeutic target of this compound.

Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) are standard techniques for quantifying protein expression and activation states. These methods have been applied in studies involving this compound to correlate changes in gene expression with actual protein levels. In studies on human neuroblastoma cells, Western blots and ELISAs were used to measure the levels and activation of various proteins following treatment with retinoic acid and this compound. These analyses were part of research demonstrating that co-treatment with the selective CYP26 inhibitor this compound markedly decreased cell viability. Interestingly, while RT-qPCR showed an increase in CYP26A1 and CYP26B1 mRNA after topical this compound treatment in skin, subsequent Western blot analysis revealed no significant change in the corresponding protein levels.

Immunofluorescence microscopy is a powerful technique for visualizing the subcellular localization and expression of specific proteins within tissues. This method has been used to validate and expand upon transcriptomic and proteomic data in this compound studies. Following topical treatment with this compound on human skin, punch biopsies were analyzed using immunofluorescence. The analysis confirmed a significant upregulation of KRT4 protein, which was consistent with the increased KRT4 mRNA levels detected by RT-qPCR. However, in agreement with Western blot results, immunofluorescence analysis did not detect an upregulation of CYP26A1 or CYP26B1 protein expression, despite the observed increase in their mRNA transcripts.

Biochemical and Biophysical Characterization

The biochemical and biophysical properties of this compound have been characterized to understand its pharmacokinetics and interaction with its target enzymes. As a potent and selective inhibitor of the cytochrome P450 enzymes CYP26A1 and CYP26B1, it effectively blocks the catabolism of all-trans retinoic acid. In vivo studies in rats showed that a single oral dose of this compound led to a significant 1.5- to 4-fold increase in endogenous retinoic acid levels across plasma, skin, and various organs.

The local pharmacokinetic behavior of topical this compound has been assessed using in vitro Franz diffusion cell experiments. These studies measured the transdermal diffusion and skin distribution of the compound. The results showed that while only about 0.1% of the applied dose penetrated the skin after 12-24 hours, this was sufficient to achieve local concentrations significantly above its half-maximal inhibitory concentration (IC50) value. Further analysis revealed a specific distribution pattern within the skin layers.

Table 2: Skin Pharmacokinetics of Topical this compound

| Pharmacokinetic Parameter | Finding | Reference |

|---|---|---|

| Total Skin Penetration (12-24h) | ~0.1% of applied dose | |

| Distribution in Epidermis | ~80% of penetrated dose | |

| Distribution in Dermis | ~20% of penetrated dose | |

| Effective Solvents for Diffusion | Propylene (B89431) glycol, isopropyl myristate, ethanol | |

| Achieved Local Concentration | Sufficiently high to induce local retinoid-like effects |

Enzyme Inhibition Kinetics and Binding Assays (e.g., IC50 determination for CYP26)

The inhibitory potency of this compound against its target enzymes, primarily CYP26A1 and CYP26B1, has been quantified through rigorous enzyme inhibition kinetics and binding assays. A key parameter determined in these studies is the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

This compound has demonstrated high potency as a CYP26 inhibitor, with reported IC50 values in the low nanomolar range. researchgate.net It is considered a third-generation Retinoic Acid Metabolism Blocking Agent (RAMBA) and is noted for its high selectivity for CYP26 enzymes over other related cytochrome P450 hydroxylases. researchgate.net Studies have shown that this compound is a more effective inhibitor of CYP26 than earlier-generation compounds like liarozole (B1683768). researchgate.net Its selectivity is a critical attribute, as off-target inhibition of other CYP enzymes can lead to unintended side effects. For instance, its specificity for CYP26 is over 300-fold higher compared to other enzymes such as CYP17 and CYP19. researchgate.netresearchgate.net

| Compound | Target Enzyme | Reported IC50 |

|---|---|---|

| This compound | CYP26 | 4 nM |

| This compound | CYP26 | 4 to 5 nM |

| Liarozole | CYP26 | 3 µM |

Computational and In Silico Approaches

Computational methods are integral to modern drug discovery and have been extensively applied to understand the interaction between this compound and its enzyme targets.

Due to the absence of a resolved three-dimensional crystal structure for CYP26A1, researchers have relied on homology modeling to create a structural representation of the enzyme. nih.gov This technique involves using the known crystal structures of related proteins (templates) to build a model of the target protein. For CYP26A1, various templates have been utilized, including human CYP2C8, CYP2C9, CYP3A4, and the cyanobacterial CYP120A1. nih.govdiva-portal.org Interestingly, one study noted that only a homology model built using CYP3A4 as the template could properly accommodate the binding of talarozole (B1662504) in the active site. nih.gov These models are crucial for visualizing the active site architecture and predicting how inhibitors like this compound might bind. nih.govdoaj.org

Following the creation of a homology model, molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding of ligands. nih.gov For this compound (referred to in some studies by its code, R115866), docking studies place the molecule within the active site of the CYP26A1 model. nih.govacademindex.com These simulations consistently show that the azole ring of the inhibitor orients towards the heme iron of the enzyme, a characteristic interaction for azole-based CYP inhibitors. nih.gov The rest of the molecule is stabilized within a hydrophobic channel of the active site through interactions with various amino acid residues. nih.govlookchem.com MD simulations further refine this understanding by modeling the dynamic movements of the ligand-enzyme complex over time, helping to confirm the stability of the predicted binding pose. diva-portal.orgescholarship.org

In silico models can predict the biological activity and target engagement of compounds before extensive laboratory testing. nih.gov For this compound, the calculated theoretical binding energies derived from docking studies correlate well with experimentally determined inhibitory activity. nih.govdoaj.org These computational models have demonstrated the ability to distinguish between strong inhibitors like this compound and weaker inhibitors. nih.govdoaj.org This predictive power allows for the rational design of new, potentially more potent or selective inhibitors and helps prioritize which compounds should be synthesized and tested in vitro. nih.govmdpi.com

Pharmacokinetic Research (Preclinical)

Preclinical pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models to predict its behavior in humans. nih.govfrontiersin.org

Tissue distribution studies are critical for understanding where a compound accumulates in the body. For this compound, these studies have been performed in various preclinical models.

In studies assessing topical application, this compound was found to diffuse into the skin. nih.govresearchgate.net Although only a small fraction (around 0.1%) of the applied dose was found within the skin after 12-24 hours, this was sufficient to achieve local concentrations significantly above its IC50 value. nih.govresearchgate.net Further investigation into its distribution within the skin revealed that approximately 80% was located in the epidermis, with the remaining 20% in the dermis. nih.govresearchgate.net

Following systemic administration in mice, this compound's effects on atRA levels were measured in different tissues. A single dose led to transient increases in endogenous atRA concentrations in the serum, liver, and testis, with the maximum increase observed 4 hours after dosing. doi.org This indicates that the drug is distributed to these tissues and effectively inhibits its target enzyme locally. doi.org

| Method of Administration | Tissue | Finding |

|---|---|---|

| Topical | Skin (Overall) | ~0.1% of applied dose present after 12-24 hours. nih.govresearchgate.net |

| Topical | Epidermis | ~80% of the amount in the skin. nih.govresearchgate.net |

| Topical | Dermis | ~20% of the amount in the skin. nih.govresearchgate.net |

| Systemic (Single Dose) | Serum, Liver, Testis | Transient increase in atRA levels, peaking at 4 hours. doi.org |

Skin Diffusion and Local Concentration Analysis (in vitro and in vivo models)

The topical application of this compound presents a promising therapeutic alternative to systemic administration, potentially minimizing side effects while delivering the compound directly to the target tissue. Current time information in Brussels, BE.nih.gov To this end, advanced research methodologies have been employed to meticulously analyze its diffusion across the skin barrier and to quantify its concentration within the distinct layers of the skin. These studies are crucial for understanding the local pharmacokinetics and ensuring that therapeutically relevant concentrations reach the epidermal target sites. Current time information in Brussels, BE.nih.gov

In Vitro Models: Franz Diffusion Cell Experiments

A cornerstone of in vitro analysis for topical drug delivery is the use of Franz diffusion cells. This methodology was employed to assess the transdermal behavior of this compound when dissolved in a variety of pharmaceutically relevant solvents. Current time information in Brussels, BE.nih.gov In these experiments, human skin samples are mounted between the donor and receptor chambers of the cell. The this compound formulation is applied to the outer surface of the skin (the stratum corneum), and the amount of the compound that permeates through the skin into the receptor fluid is measured over time.

Detailed research findings from these experiments revealed that the choice of solvent significantly impacts the skin penetration of this compound. The compound demonstrated slight diffusion into the skin exclusively when dissolved in propylene glycol, isopropyl myristate, or ethanol. Current time information in Brussels, BE.nih.gov Other solvents, such as oleoyl (B10858665) macrogol glyceride, diethylene glycol monoethylether, caprylic/capric triglyceride, and caprylocaproyl macrogol glyceride, did not facilitate significant diffusion. Current time information in Brussels, BE.

Table 1: In Vitro Skin Penetration of this compound with Different Solvents

| Solvent | Skin Diffusion Observed | Percentage of Applied Dose in Skin (12-24h) |

|---|---|---|

| Propylene Glycol | Yes | ~0.1% |

| Isopropyl Myristate | Yes | |

| Ethanol | Yes | |

| Oleoyl Macrogol Glyceride | No | Not significant |

| Diethylene Glycol Monoethylether | No | |

| Caprylic/Capric Triglyceride | No | |

| Caprylocaproyl Macrogol Glyceride | No |

In Vivo Models: Micro-autoradiography for Local Distribution

To further elucidate the specific distribution of this compound within the different layers of the skin, micro-autoradiography was utilized. researchgate.net This advanced imaging technique provides a visual representation of the location of a radiolabeled compound within a tissue sample. In this case, ¹⁴C-labeled this compound was applied to skin samples to trace its penetration and local concentration.

The results from the micro-autoradiography studies provided a more detailed picture of the pharmacokinetic distribution within the skin. It was found that of the this compound that penetrated the skin, the vast majority was located in the epidermis. Current time information in Brussels, BE.nih.gov The analysis revealed a distinct distribution pattern, with approximately 80% of the compound residing in the epidermis and the remaining 20% found in the dermis. Current time information in Brussels, BE.nih.gov This finding is particularly significant as it demonstrates that this compound preferentially accumulates in the epidermal layer, which is the primary target site for treating skin conditions like psoriasis and acne. Current time information in Brussels, BE. The concentration achieved in the epidermis after a single topical application was deemed sufficiently high to induce the desired local retinoid-like effects. Current time information in Brussels, BE.nih.gov

Table 2: Local Skin Distribution of this compound

| Skin Layer | Percentage of this compound Distribution |

|---|---|

| Epidermis | 80% |

| Dermis | 20% |

In a clinical study involving topical application of this compound to human subjects, punch and superficial shave biopsies were taken from the treated areas. researchgate.net While the primary goal of this study was to assess the effect on retinoid biomarkers, the act of taking biopsies represents a method for obtaining tissue to analyze local drug concentrations in vivo. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for R Talarozole

Exploring Novel Biological Targets Beyond CYP26 Inhibition

While the primary mechanism of (R)-Talarozole is the inhibition of CYP26 enzymes responsible for the breakdown of atRA, emerging research suggests its downstream effects may be mediated by other biological targets. nih.govnih.gov The increased bioavailability of atRA influences a cascade of cellular processes, and understanding the mediators of these effects is a critical area for future research.

One such identified pathway involves the peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net Studies in osteoarthritis models have shown that the suppression of mechanoinflammation by this compound is dependent on a PPARγ-mediated mechanism. researchgate.net This finding opens a new frontier for investigation, suggesting that this compound's pharmacological profile may be broader than initially understood. Future studies are warranted to explore whether this compound or the elevated atRA levels it induces directly interact with PPARγ or other nuclear receptors. Investigating these potential off-target or downstream effects is crucial for a comprehensive understanding of its biological activity and could unveil new therapeutic applications.

Development of Advanced Drug Delivery Systems for Targeted Research Applications

The translation of this compound's potential from preclinical models to more refined research applications necessitates the development of advanced drug delivery systems. To date, research has utilized topical gel formulations and systemic administration via oral routes or minipumps in animal studies. nih.govresearchgate.netresearchgate.net While effective for initial studies, future research will benefit from more sophisticated delivery technologies designed to enhance target specificity, improve stability, and control release kinetics.

Drawing inspiration from delivery systems developed for atRA, which faces similar challenges of instability and poor solubility, several platforms could be adapted for this compound. mdpi.com These include:

Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising for encapsulating lipophilic drugs like this compound, potentially improving its bioavailability and protecting it from degradation. mdpi.com

Liposomal Formulations: Encapsulating this compound within liposomes, including specialized forms like ethosomes or niosomes, could enhance its permeation through biological membranes for topical or targeted applications. mdpi.com

Implantable Devices: For long-term studies, particularly in chronic disease models, biodegradable implants capable of sustained, zero-order release of this compound could provide more consistent tissue levels than repeated dosing. bmctoday.net

These advanced systems would allow researchers to probe the effects of this compound with greater precision, for instance, by targeting it specifically to cartilage in osteoarthritis models or to particular cell layers in the skin. bmctoday.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The full mechanistic picture of this compound's action can be significantly illuminated by integrating various "omics" technologies. nih.gov This approach allows for a systems-level understanding of the biological changes induced by the compound.